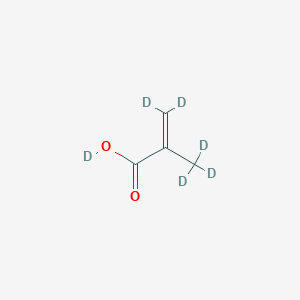

Methacrylic acid-D6

Description

Significance of Isotopic Labeling in Advanced Chemical and Materials Science Research

Isotopic labeling is a technique used to track the passage of an isotope through a reaction or a system. acs.org By replacing specific hydrogen atoms with deuterium (B1214612), researchers can introduce a "heavy" label into a molecule. This substitution has profound implications for various analytical techniques. The slight increase in mass and altered vibrational properties of the carbon-deuterium bond compared to the carbon-hydrogen bond can be detected by methods such as mass spectrometry and infrared spectroscopy. acs.org

One of the most significant applications of deuteration lies in its synergy with neutron scattering techniques. nih.gov Hydrogen (protium) and deuterium have vastly different neutron scattering cross-sections. nih.gov This difference creates a significant contrast that allows researchers to "highlight" specific components within a complex mixture or a polymer chain. nih.gov This has been instrumental in studying the conformation of polymer molecules in bulk amorphous states, something not directly measurable with other techniques like X-ray or light scattering. nih.gov Furthermore, deuterated compounds are crucial in nuclear magnetic resonance (NMR) spectroscopy, where deuterated solvents are used to avoid interference from proton signals, leading to clearer spectra and more accurate structural information. acs.org

Overview of Methacrylic Acid as a Prototypical Monomer in Polymer Science

Methacrylic acid (MAA) is an organic compound with the chemical formula CH₂=C(CH₃)CO₂H. europa.eu It is a colorless, viscous liquid that serves as a fundamental building block, or monomer, for a wide range of polymers. europa.eu The primary application of methacrylic acid is in the production of its esters, most notably methyl methacrylate (B99206) (MMA), which is then polymerized to create poly(methyl methacrylate) (PMMA), a transparent thermoplastic often used as a lightweight and shatter-resistant alternative to glass. europa.eu

The presence of both a vinyl group (C=C) and a carboxylic acid group (-COOH) makes methacrylic acid a versatile monomer. It can undergo free-radical polymerization to form homopolymers or be copolymerized with other monomers to create polymers with a vast array of properties. whiterose.ac.uk These copolymers find applications in coatings, adhesives, and as smart materials that respond to changes in pH. researchgate.net

Rationale for Deuteration of Methacrylic Acid: Enabling Enhanced Research Capabilities

The deuteration of methacrylic acid to form Methacrylic acid-D6 provides researchers with a powerful tool to investigate the intricacies of polymer physics and chemistry. The primary motivation for this isotopic substitution is to leverage the contrast matching capabilities of neutron scattering. nih.goveuropa.eu By selectively deuterating the methacrylic acid monomers, scientists can create polymer chains that are "visible" to neutrons in a way that their non-deuterated counterparts are not.

This enhanced visibility allows for detailed studies of:

Polymer Conformation: Determining the precise shape and size of individual polymer chains within a bulk material.

Polymer Blend Morphology: Visualizing the mixing and phase separation behavior of different polymers in a blend.

Polymer Dynamics: Observing the movement and exchange of polymer chains in real-time.

A notable example of this is the use of core-deuterated nanoparticles made from deuterated methyl methacrylate (d8MMA) in time-resolved small-angle neutron scattering (TR-SANS) experiments. These studies have been used to examine the exchange of copolymer chains between nanoparticles at elevated temperatures, providing insights into the dynamic nature of these systems. whiterose.ac.uk The ability to track the deuterated chains offers a level of detail that would be impossible to achieve with conventional analytical methods, thereby significantly enhancing research capabilities in polymer science.

Data Tables

Table 1: Properties of Methacrylic Acid

| Property | Value |

| Chemical Formula | C₄H₆O₂ |

| Molar Mass | 86.09 g/mol |

| Appearance | Colorless liquid or solid |

| Density | 1.015 g/cm³ |

| Melting Point | 14 to 15 °C (57 to 59 °F; 287 to 288 K) |

| Boiling Point | 161 °C (322 °F; 434 K) |

Source: europa.eu

Table 2: Neutron Scattering Properties of Hydrogen and Deuterium

| Isotope | Coherent Scattering Length (fm) |

| Protium (B1232500) (¹H) | -3.74 |

| Deuterium (²H or D) | 6.67 |

Source: nih.gov

Structure

3D Structure

Properties

IUPAC Name |

deuterio 3,3-dideuterio-2-(trideuteriomethyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c1-3(2)4(5)6/h1H2,2H3,(H,5,6)/i1D2,2D3/hD | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CERQOIWHTDAKMF-ZFYNMZILSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C(C(=O)O[2H])C([2H])([2H])[2H])[2H] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

92.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Deuterium Incorporation Methodologies of Methacrylic Acid D6

Fundamental Strategies for Deuterium (B1214612) Incorporation in Organic Molecules

The introduction of deuterium into organic molecules can be achieved through several established methodologies. These strategies range from direct exchange reactions to the use of deuterated building blocks in multi-step syntheses.

Hydrogen-Deuterium Exchange Reactions Utilizing Deuterium Oxide (D2O) as a Deuterium Source

Hydrogen-deuterium exchange (HDX) reactions are a primary method for incorporating deuterium. mdpi.com Deuterium oxide (D2O), or heavy water, is the most common and cost-effective deuterium source for these reactions. jst.go.jpuni-rostock.de The exchange process involves the substitution of a hydrogen atom with a deuterium atom from the D2O solvent. mdpi.comresolvemass.ca This can be facilitated under acidic, basic, or metal-catalyzed conditions. thieme-connect.comwikipedia.org

Base-catalyzed exchange is effective for protons that are relatively acidic, while acid-catalyzed reactions are often used for introducing deuterium into aromatic systems. mdpi.comrsc.org The efficiency of the exchange is influenced by factors such as pH, temperature, and the presence of a catalyst. mdpi.comscielo.org.mx For instance, to achieve high levels of deuteration, multiple treatments with D2O may be necessary. scielo.org.mxnih.gov

Table 1: Comparison of Catalytic Systems for H-D Exchange with D2O

| Catalyst Type | Conditions | Substrate Scope | Advantages | Disadvantages |

|---|---|---|---|---|

| Acid/Base | Harsh conditions often required | Simple substrates, enolizable protons, aromatic rings | Inexpensive reagents | Low functional group tolerance, potential for back-exchange |

| Transition Metals (e.g., Pd, Pt, Ir, Fe) | Milder conditions, often with H2 or D2 gas | Broad, including C-H bonds adjacent to functional groups | High efficiency and selectivity | Higher cost of catalysts, potential for side reactions |

| Photocatalysts | Visible light irradiation | Benzylic positions, electron-rich systems | Mild, sustainable | Can require specific catalyst-substrate matching |

Direct Deuterium Gas Addition and Catalytic Isotope Exchange Processes

Direct deuterium gas (D2) addition is another significant method, particularly for the deuteration of unsaturated compounds. researchgate.net This process, known as deuterogenation, typically involves a heterogeneous or homogeneous catalyst, such as palladium on carbon (Pd/C) or iridium complexes. jst.go.jpthieme-connect.com Transition metal catalysts facilitate the cleavage of the strong D-D bond and the subsequent addition of deuterium atoms across double or triple bonds. thieme-connect.com

Catalytic isotope exchange (CIE) represents a powerful tool for direct C-H/C-D exchange without the need for pre-functionalized molecules. rsc.org Transition metals like iridium, rhodium, and ruthenium are effective catalysts for these transformations, often using D2 gas as the deuterium source. thieme-connect.comacs.org These methods can achieve high levels of deuterium incorporation under relatively mild conditions. acs.org

Synthesis of Methacrylic Acid-D6 from Deuterated Precursors (e.g., Acetone-d6)

A highly effective and common strategy for producing complex deuterated molecules with precise labeling patterns is to start from readily available deuterated precursors. sci-hub.se For the synthesis of this compound, a key starting material is acetone-d6 (B32918). vulcanchem.com

The synthesis of this compound can be achieved via the acetone (B3395972) cyanohydrin (ACH) process. atamanchemicals.comchemicalbook.com This industrial method is adapted by using deuterated starting materials. One described pathway begins with the reaction of acetone-d6 with hydrocyanic acid to form acetone cyanohydrin-d6. vulcanchem.comepo.org This intermediate is then treated with sulfuric acid to yield the sulfuric acid salt of deuterated methacrylamide (B166291). Subsequent esterification and hydrolysis steps produce the final this compound. vulcanchem.com

Specific Synthetic Pathways for this compound

The industrial production of methacrylic acid typically follows the acetone cyanohydrin (ACH) route, and this can be adapted for the synthesis of its deuterated analogue. atamanchemicals.comwikipedia.org

A documented synthetic pathway for methyl methacrylate-d8, a closely related derivative, provides a clear blueprint that can be modified for this compound. The key steps are as follows:

Preparation of Acetone Cyanohydrin-d6 : Acetone-d6 is reacted with hydrocyanic acid, often in the presence of a catalyst like triethylamine, to produce acetone cyanohydrin-d6. epo.org A yield of 96.5% for this step has been reported. vulcanchem.com

Formation of Deuterated Methacrylamide Sulfate (B86663) : The acetone cyanohydrin-d6 is then reacted with sulfuric acid. This step involves dehydration and amidation to form the sulfuric acid salt of deuterated methacrylic acid amide (CD2=C(CD3)CONH2·H2SO4). epo.org

Hydrolysis to this compound : The methacrylamide sulfate intermediate is then hydrolyzed with water to produce this compound. chemicalbook.comgoogle.com

An alternative approach to non-deuterated methacrylic acid involves the oxidation of isobutylene (B52900). atamanchemicals.comwikipedia.org In principle, if deuterated isobutylene were available, this could provide another route. However, the synthesis starting from acetone-d6 is a more commonly referenced method for creating this specific deuterated compound. vulcanchem.comepo.org

Advanced Considerations and Challenges in Deuterated Monomer Synthesis

The synthesis of deuterated monomers like this compound, while crucial for various applications, is not without its difficulties. These challenges span from the fundamental chemistry of deuterium incorporation to the practicalities of cost and scalability. sci-hub.setandfonline.com

Research on Cost-Efficiency and Scalability of Deuteration Protocols

Consequently, a great deal of research is focused on developing more cost-effective and scalable deuteration methods. researchgate.netnih.gov This includes:

Catalyst Development : The use of inexpensive and abundant first-row transition metals, such as iron and manganese, is being explored as an alternative to expensive noble metals like iridium and platinum. uni-rostock.dersc.orgacs.org Nanostructured iron catalysts have shown promise for the selective deuteration of various organic molecules using D2O. researchgate.netnih.gov

Process Optimization : Efforts are being made to improve the efficiency of deuterium incorporation to minimize the amount of expensive deuterium source required. sciencegate.app This includes optimizing reaction conditions and developing robust catalysts that can be easily recycled. acs.org

Scalability : Moving from small-scale laboratory synthesis to large-scale industrial production presents significant challenges. researchgate.netnih.gov Methodologies that are reliable, robust, and scalable are essential for making deuterated compounds more widely available. nih.gov The development of heterogeneous catalysts that are stable and easily separated from the reaction mixture is a key aspect of creating scalable processes. nih.govacs.org

The synthesis of deuterated polymers faces similar challenges, where the cost and availability of deuterated monomers are primary concerns. resolvemass.casci-hub.se Therefore, advancements in the cost-efficient and scalable synthesis of monomers like this compound are critical for the broader application of deuterated materials.

2 Methodologies for Achieving High Isotopic Purity and Uniform Labeling

The synthesis of this compound with high isotopic purity and uniform deuterium labeling is critical for its application in sensitive analytical and research contexts. Achieving this requires meticulous control over starting materials and reaction conditions to prevent isotopic dilution and ensure that deuterium atoms are incorporated at all desired positions without scrambling.

A primary strategy for producing highly deuterated methacrylic acid is through the acetone cyanohydrin pathway, which utilizes acetone-d6 as a key starting material. vulcanchem.comchemicalbook.comgoogle.com The isotopic enrichment of the final product is fundamentally dependent on the deuteration level of the initial reagents. Commercially available acetone-d6 often has a deuteration rate of 99.8% or higher, which provides a strong foundation for achieving high isotopic purity in the final this compound. google.com

The synthesis proceeds by reacting acetone-d6 with hydrocyanic acid to form acetone cyanohydrin-d6. vulcanchem.comgoogle.com This intermediate is then treated with sulfuric acid to yield the sulfuric acid salt of methacrylic acid amide-d6. Subsequent hydrolysis or esterification and hydrolysis leads to the formation of this compound. To maintain isotopic integrity, it is crucial to control the reaction conditions to minimize hydrogen-deuterium (H-D) exchange. For instance, using hydrogen cyanide (HCN) instead of deuterated hydrocyanic acid (DCN) is a common practice, but reaction conditions must be optimized to suppress isotope exchange, which can lower the deuteration rate. google.com One patented method describes reacting acetone-d6 with HCN in a molar ratio of less than 1.5 to reduce the likelihood of H-D exchange. google.com

Another innovative approach involves the direct deuteration of acrylic and methacrylic acid derivatives using a platinum-on-carbon (Pt/C) catalyst in deuterium oxide (D2O). lookchem.com This method offers a more direct route to deuterated products. Research has shown that methacrylic acids can be efficiently deuterated to give the corresponding methacrylic acid-d5 derivatives with high deuterium contents using this heterogeneous catalysis method. lookchem.com The use of D2O as an inexpensive and universal deuterium source makes this an attractive and efficient method. lookchem.com

The table below summarizes key findings from research on the synthesis of deuterated methacrylic acid and related compounds, highlighting the starting materials, methods, and resulting isotopic purity.

| Starting Material | Method | Product | Isotopic Purity/Deuterium Content | Reference |

| Acetone-d6 (99.9% deuteration rate), Hydrocyanic acid | Cyanohydrin formation followed by treatment with sulfuric acid | Acetone cyanohydrin-d6 | 96.5% yield (purity of intermediate) | google.com |

| Acrylic and Methacrylic Acid Derivatives | Pt/C-catalyzed H-D exchange in D2O | Deuterated acrylic and methacrylic acid derivatives | High D contents | lookchem.com |

| Acetone-d6, Potassium Cyanide | Condensation followed by acid-catalyzed hydrolysis | Methacrylic acid-d5 | Not specified | lookchem.com |

Uniform labeling in this compound implies that all six non-exchangeable hydrogen positions are substituted with deuterium. This is typically achieved by starting with precursors where the relevant positions are already deuterated, such as acetone-d6 (for the methyl and one vinyl position) and ensuring the reaction pathway introduces deuterium at the other positions, or through exchange reactions under conditions that promote uniform incorporation. The acetone cyanohydrin method, when starting with fully deuterated acetone, is designed to produce a uniformly labeled product. vulcanchem.com

Spectroscopic Characterization and Advanced Analytical Methodologies for Methacrylic Acid D6 and Its Polymers

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterated Systems

NMR spectroscopy is a cornerstone for characterizing deuterated compounds and their polymeric forms. The presence of deuterium (B1214612) (²H) nuclei, with a spin of 1, provides unique spectral information compared to ¹H (spin of 1/2) wikipedia.org. Deuterium NMR is particularly valuable for verifying the extent of deuteration, as deuterated compounds exhibit strong signals in ²H NMR while being invisible in ¹H NMR wikipedia.org. Furthermore, ²H NMR can probe molecular dynamics and orientation distributions in polymers, especially in the solid state, due to its quadrupolar interaction wikipedia.orgmun.ca.

Proton (¹H) and Carbon-13 (¹³C) NMR Studies on Methacrylic Acid-D6 and its Derivatives

Proton and Carbon-13 NMR spectroscopy are fundamental tools for elucidating the structure of MAA-D6 monomers and their corresponding polymers. ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR offers insights into the carbon backbone and functional groups. In the context of MAA-D6, where the methyl group is typically deuterated (CD₃), the ¹H NMR spectrum would primarily reveal signals from the vinyl protons and potentially the carboxylic acid proton, if present and not exchanged. ¹³C NMR would show signals for the carbonyl carbon, the vinyl carbons, and the deuterated methyl carbon (which would appear as a very broad or absent signal in ¹³C NMR due to the quadrupolar nature of deuterium).

The polymerization of MAA-D6 leads to poly(this compound) (PMAA-D6). NMR spectroscopy is crucial for determining the microstructure of these polymers, including tacticity (the stereochemical arrangement of monomer units along the polymer chain) and monomer sequence distribution in copolymers. Tacticity influences the physical properties of polymers, such as glass transition temperature and crystallinity. ¹H NMR spectra of PMAA, and by extension PMAA-D6, can be analyzed to determine the relative proportions of different tacticities (isotactic, syndiotactic, heterotactic) by observing distinct chemical shifts for specific proton environments, such as those in the methyl or methylene (B1212753) groups winona.edu. While direct observation of the deuterated methyl group in ¹H NMR is absent, the remaining protons on the polymer backbone and the vinyl group (if any remain unreacted) provide sufficient information for structural analysis. Studies on similar polymers like poly(methacrylic acid) have shown that ¹H NMR can resolve different triad (B1167595) sequences (mm, mr, rr) based on the chemical shifts of specific protons, allowing for the quantification of tacticity winona.edursc.org.

Poly(methacrylic acid) and its derivatives are known for their pH-responsive behavior, primarily due to the ionization of the carboxylic acid groups. This ionization significantly affects the electronic environment of nearby protons, leading to observable changes in their chemical shifts in ¹H NMR spectra. When MAA-D6 or PMAA-D6 are studied in deuterated solvents, such as D₂O, the pH-dependent changes in ¹H NMR chemical shifts can be directly correlated with the degree of ionization of the carboxylic acid groups mdpi.comresearchgate.netresearchgate.netmdpi.comacs.org. At low pH, the carboxylic acid groups are protonated and less polar, leading to different chemical shifts compared to higher pH values where they are deprotonated and carry a negative charge. These shifts provide a quantitative measure of the polymer's ionization state and can be used to determine pKa values and study conformational changes upon pH variation researchgate.netresearchgate.netacs.org.

Deuterium (²H) NMR Spectroscopy for Deuterium Distribution and Dynamic Analysis

Deuterium NMR (²H NMR) is particularly powerful for studying the dynamics and distribution of deuterium atoms within MAA-D6 and its polymers. Since deuterium has a spin of 1, it possesses a quadrupole moment that interacts with the electric field gradient at the nucleus. This interaction leads to quadrupolar splitting in the NMR spectrum, which is sensitive to the local environment and molecular motion wikipedia.orgmun.ca.

For PMAA-D6, ²H NMR can provide site-specific information about the motion of the deuterated methyl groups (CD₃) or other deuterated segments. The quadrupolar splitting and relaxation parameters obtained from ²H NMR spectra are directly related to the rate and type of molecular motion, such as segmental motion, rotation, or diffusion mun.cakpi.ua. By analyzing ²H NMR spectra at different temperatures or magnetic fields, researchers can gain detailed insights into the dynamic behavior of the polymer chains. For instance, studies on deuterated polymers have shown that changes in spectral line shape and relaxation times can reveal the onset of molecular motion or transitions mun.cakpi.ua. The ability to resolve different ²H spin populations with distinct quadrupole splittings in deuterated poly(methacrylic acid) has been demonstrated, allowing for site-selective studies of molecular dynamics researchgate.netnih.gov.

Diffusion-Ordered Spectroscopy (DOSY) for Investigating Molecular Mobility in Deuterated Polymer Solutions and Hydrogels

Diffusion-Ordered Spectroscopy (DOSY) is an advanced NMR technique that separates signals based on their diffusion coefficients, providing information about molecular size, aggregation, and mobility in solution aip.orgbrad.ac.ukmdpi.com. When applied to deuterated polymer solutions or hydrogels, DOSY NMR can effectively distinguish between different molecular species and probe the translational diffusion of polymer chains.

For PMAA-D6 in solution, DOSY NMR can be used to determine the diffusion coefficient of the polymer chains, which is related to their hydrodynamic radius and molecular weight brad.ac.uk. This technique is particularly useful for studying the formation of aggregates or micelles, as well as for monitoring changes in molecular mobility due to factors like pH or temperature aip.orgmdpi.com. In hydrogels, DOSY NMR can map the diffusion of polymer segments or entrapped molecules, offering insights into the network structure and dynamics. The technique has been applied to poly(acrylic acid) systems, demonstrating its utility in characterizing polymer behavior in aqueous solutions brad.ac.ukmdpi.com.

Nuclear Spin-Lattice Relaxation Studies in Aqueous Solutions of Deuterated Poly(methacrylic acid)

Nuclear spin-lattice relaxation (T₁) studies, particularly in aqueous solutions of deuterated poly(methacrylic acid), offer a powerful means to investigate molecular dynamics on the nanosecond to microsecond timescale acs.orgconicet.gov.arnus.edu.sgacs.org. The relaxation rate of NMR nuclei is influenced by molecular motions that cause fluctuations in the local magnetic field. By measuring T₁ relaxation times as a function of magnetic field strength and temperature, detailed information about the correlation times and activation energies of these motions can be extracted.

Polymerization Mechanisms and Kinetics of Methacrylic Acid D6

Free Radical Polymerization of Methacrylic Acid-D6

Free radical polymerization is a common method for synthesizing poly(methacrylic acid). The rate of this polymerization is known to be affected by parameters such as monomer concentration, ionic strength, and pH. mdpi.com

The propagation rate coefficient (kp) and the termination rate coefficient (kt) are crucial parameters in free-radical polymerization. Pulsed-laser-initiated polymerization (PLP) coupled with size-exclusion chromatography (SEC) is a widely accepted method for the accurate determination of kp. iupac.orgcmu.edu

For methacrylic acid, studies have shown that the propagation rate coefficient is significantly influenced by the monomer concentration in aqueous solutions. iupac.orgresearchgate.net As the concentration of MAA increases, the propagation rate coefficient tends to decrease. iupac.org This phenomenon is attributed to the hindrance of internal rotational motions of the transition state due to strong hydrogen-bonded interactions between the carboxylic acid groups. iupac.org The activation energy for propagation, however, remains relatively constant across a wide range of monomer concentrations, suggesting that the variation in kp is primarily due to changes in the pre-exponential factor. iupac.org

The termination rate coefficient, kt, is also dependent on monomer concentration. mdpi.com For fully ionized MAA, expressions for the termination rate coefficient have been proposed at different monomer concentrations. mdpi.com It is suggested that the termination reaction has two components: one related to intrinsic kinetics and another driven by electrostatic interactions. mdpi.com

The kinetics of methacrylic acid polymerization in aqueous solutions are particularly sensitive to monomer concentration, pH, and ionic strength. mdpi.comresearchgate.net

Monomer Concentration: In the case of non-ionized MAA, at lower monomer concentrations, the initial polymerization rate can be faster than at higher concentrations. mdpi.com This is consistent with the increase in the propagation rate coefficient as the monomer weight fraction decreases. mdpi.com However, at very high conversions and low residual monomer concentrations, a decrease in the reaction rate can be observed. mdpi.com

pH and Degree of Ionization: The degree of ionization of the carboxylic acid groups, which is controlled by the pH of the solution, has a major impact on the polymerization rate. mdpi.com For fully ionized MAA, the polymerization kinetics are significantly different from the non-ionized case. mdpi.com The propagation rate is reduced upon ionization of the monomer, and this effect is more pronounced at lower monomer concentrations. uni-goettingen.de Repulsive forces between the equally charged monomer and radical species are thought to be responsible for this reduction in the propagation rate coefficient. researchgate.net

Ionic Strength: The ionic strength of the solution also plays a crucial role, particularly for ionized MAA. An increase in ionic strength leads to an increase in the propagation rate of the ionized monomer. uni-goettingen.deuni-goettingen.de This is because the added electrolytes can shield the electrostatic repulsions between the charged species. mdpi.com

The interplay between monomer concentration and ionic strength creates a competitive effect on the polymerization kinetics. mdpi.com

The addition of a CTA, such as 2-mercaptoethanol (B42355), can reduce the rate of MAA polymerization. researchgate.netuni-goettingen.de This reduction is attributed to two effects on the termination rate coefficient (kt). uni-goettingen.de Firstly, at low monomer conversion, kt increases with higher CTA content because the average chain length of the polymers is reduced. uni-goettingen.de Secondly, the gel effect, which is the autoacceleration of the polymerization rate at high conversions due to diffusion-limited termination, becomes weaker with higher levels of CTA. uni-goettingen.de

The chain-transfer constant (CS = ktr/kp), which is the ratio of the rate coefficient for transfer to the CTA (ktr) to the propagation rate coefficient (kp), has been found to be independent of the monomer concentration for the polymerization of MAA in aqueous solution with 2-mercaptoethanol. researchgate.net This indicates that the chain-transfer rate coefficient exhibits the same strong dependence on monomer concentration as the propagation rate coefficient. researchgate.net

The stereochemistry, or tacticity, of a polymer refers to the spatial arrangement of its side groups along the polymer backbone. uni-halle.de This structural feature can significantly influence the physical and mechanical properties of the resulting material. researchgate.netbham.ac.uk The main types of tacticity are isotactic (side groups on the same side), syndiotactic (side groups on alternating sides), and atactic (random arrangement of side groups). uni-halle.de

For poly(methacrylic acid), the tacticity of the polymer chain has a notable effect on its conformational structure and its interactions in solution. researchgate.netresearchgate.net For instance, isotactic poly(methacrylic acid) (it-PMAA) has been shown to form stable Langmuir films, a behavior not observed with atactic poly(methacrylic acid) (at-PMAA). uni-halle.de This difference is attributed to the regular arrangement of the carboxylic acid groups in it-PMAA, which promotes strong hydrogen bonding and van der Waals forces, leading to aggregation and structure formation. uni-halle.de

The polymerization conditions can be manipulated to influence the tacticity of the resulting polymer. The use of Lewis acids, such as scandium trifluoromethanesulfonate, in the free-radical polymerization of methacrylates has been shown to increase the isotacticity of the polymer. researchgate.net The interaction between the Lewis acid and the monomer is believed to be involved in the stereochemical control mechanism. researchgate.net The effect of these Lewis acids is generally more pronounced in solvents with lower polarity. researchgate.net

Controlled Radical Polymerization Methodologies for this compound

Controlled radical polymerization (CRP) techniques offer a way to synthesize polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile CRP method that utilizes a thiocarbonylthio compound as a chain transfer agent (CTA), often referred to as a RAFT agent. tcichemicals.comsigmaaldrich.com This technique allows for the synthesis of polymers with controlled characteristics. mdpi.com

RAFT polymerization of methacrylic acid in aqueous solution has been successfully performed to produce well-defined poly(methacrylic acid) chains with low dispersity. researchgate.net The success of RAFT polymerization is highly dependent on the choice of the RAFT agent, which needs to be suitable for the specific monomer and reaction conditions. sigmaaldrich.com For methacrylic monomers, trithiocarbonates are often effective RAFT agents. nih.gov

The RAFT process has been employed to synthesize block copolymers containing a poly(methacrylic acid) block. rsc.orgnih.gov For example, polyampholytic diblock copolymers with a poly(methacrylic acid) block have been synthesized via RAFT aqueous solution polymerization. rsc.org Polymerization-induced self-assembly (PISA) combined with RAFT emulsion polymerization is a powerful technique for creating diblock copolymers and polymeric nanoparticles in a controlled manner. nih.gov

The pH of the reaction medium can be a critical parameter in the RAFT polymerization of methacrylic acid. For instance, well-defined polymers have been obtained at pH values below the pKa of methacrylic acid. researchgate.net

Interactive Data Table: Influence of Monomer Concentration on Propagation Rate Coefficient (kp) of Methacrylic Acid in Aqueous Solution at 25°C

An interactive table summarizing the influence of monomer concentration on the propagation rate coefficient (kp) of methacrylic acid in aqueous solution at 25°C can be generated based on available literature data. iupac.org This would typically show a decrease in kp as the weight percentage of methacrylic acid increases.

Interactive Data Table: Effect of Chain Transfer Agent (2-Mercaptoethanol) on Methacrylic Acid Polymerization

An interactive table illustrating the effect of a chain transfer agent like 2-mercaptoethanol on the polymerization of methacrylic acid could be created. This table would likely demonstrate a decrease in the initial polymerization rate and a reduction in the final polymer's molecular weight as the concentration of the chain transfer agent is increased. researchgate.net

Atom Transfer Radical Polymerization (ATRP) Approaches for Deuterated Monomers

Atom Transfer Radical Polymerization (ATRP) is a powerful technique for synthesizing well-defined polymers from a wide variety of monomers, including methacrylates. acs.orgresearchgate.net The successful ATRP of acidic monomers like methacrylic acid has been a significant challenge, primarily due to potential side reactions and interactions with the catalyst. researchgate.netnih.gov However, recent advancements have enabled the controlled polymerization of methacrylic acid in aqueous media by employing techniques such as electrochemically mediated ATRP (eATRP) and supplemental activator and reducing agent (SARA) ATRP. researchgate.netnih.gov These methods allow for high conversions and good control over molecular weight and dispersity. researchgate.net

For deuterated monomers like this compound, the fundamental ATRP process is expected to be similar. However, the substitution of hydrogen with deuterium (B1214612) can introduce kinetic isotope effects that may necessitate adjustments to the polymerization conditions to maintain control.

Influence of Deuteration on Controlled Polymerization Parameters and Polymer Architecture

The replacement of hydrogen with deuterium in a monomer can significantly impact the kinetics of its polymerization, a phenomenon known as the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, leading to a higher activation energy for reactions involving the cleavage of a C-D bond. In the context of ATRP, this can influence the rates of various elementary reactions, including initiation, propagation, termination, and chain transfer.

While specific experimental data on the ATRP of this compound is scarce, we can infer potential effects based on studies of other deuterated monomers and the principles of KIE. The primary kinetic isotope effect is most pronounced in reactions where a bond to the isotope is broken in the rate-determining step. In ATRP, the propagation step involves the addition of a radical to the double bond of the monomer and does not directly involve the breaking of the C-D bonds in the methyl or vinyl positions of this compound. Therefore, a large primary KIE on the propagation rate constant (kp) is not expected.

However, secondary kinetic isotope effects can still play a role. These effects arise from changes in vibrational frequencies at the transition state compared to the ground state. The presence of deuterium can alter the steric and electronic environment of the monomer, which could subtly influence the rates of activation (kact), deactivation (kdeact), and consequently the ATRP equilibrium constant (KATRP = kact/kdeact).

Table 1: Hypothetical Influence of Deuteration on ATRP Kinetic Parameters of Methacrylic Acid

| Parameter | Protiated Methacrylic Acid (MAA) | Deuterated Methacrylic Acid (MAA-D6) | Expected Influence of Deuteration |

| kp (L·mol-1·s-1) | kp,H | kp,D | Minimal change expected (secondary KIE) |

| kact (L·mol-1·s-1) | kact,H | kact,D | Potential for slight decrease due to secondary KIE |

| kdeact (L·mol-1·s-1) | kdeact,H | kdeact,D | Potential for slight change due to secondary KIE |

| KATRP | KATRP,H | KATRP,D | Dependent on the relative changes in kact and kdeact |

It is important to note that this table is based on theoretical considerations, and experimental validation is necessary to determine the precise effects of deuteration on the ATRP of methacrylic acid.

The architecture of the resulting polymer, including its molecular weight, dispersity, and end-group functionality, is directly linked to these kinetic parameters. Any significant alteration in the balance between activation, deactivation, and propagation due to deuteration would necessitate a re-optimization of the polymerization conditions to achieve the desired polymer characteristics.

Mechanistic Models and Kinetic Simulations for Polymerization of Deuterated Methacrylic Acid Systems

Mechanistic modeling and kinetic simulations are invaluable tools for understanding and optimizing polymerization processes. researchgate.netuni-goettingen.dedoaj.orgscispace.com For the ATRP of deuterated methacrylic acid systems, such models can help predict the impact of isotopic substitution on the polymerization kinetics and the final polymer properties.

A typical kinetic model for ATRP includes a set of differential equations that describe the concentration changes of all species involved in the polymerization, including the monomer, initiator, dormant polymer chains, propagating radicals, and the catalyst in its different oxidation states. doaj.orggoogle.com

Key Reactions in an ATRP Kinetic Model:

Initiation: Activation of the initiator by the catalyst.

Propagation: Addition of the monomer to the growing polymer radical.

Deactivation: Reaction of the propagating radical with the catalyst in the higher oxidation state to reform the dormant species.

Termination: Irreversible reaction between two propagating radicals.

To adapt such a model for this compound, the rate constants for these elementary reactions would need to be adjusted to account for any kinetic isotope effects. As discussed previously, while the primary KIE on propagation is expected to be small, secondary KIEs could influence the activation and deactivation steps. Computational chemistry methods can be employed to estimate the magnitude of these effects, which can then be incorporated into the kinetic model.

Kinetic simulation software, which solves the set of differential equations numerically, can then be used to predict the evolution of monomer conversion, molecular weight, and dispersity over time. doaj.orggoogle.com These simulations would allow for an in-silico investigation of the effect of various reaction parameters, such as temperature, catalyst concentration, and initiator-to-monomer ratio, on the polymerization of this compound. This predictive capability can guide the experimental design and accelerate the development of controlled polymerization protocols for this deuterated monomer.

The development and validation of such models would require experimental data on the polymerization of this compound. However, even in the absence of such data, theoretical models can provide valuable insights into the expected behavior of the system and highlight the key parameters that are likely to be affected by deuteration.

Advanced Structural and Dynamic Studies Using Neutron Scattering

Small-Angle Neutron Scattering (SANS) of Poly(Methacrylic Acid-D6) Systems

SANS is a powerful technique for investigating structures in the mesoscopic range (1-100 nm) and is particularly well-suited for studying polymer chains, aggregates, and phase separation phenomena. The use of deuterated polymers like PMAA-D6, often in conjunction with deuterated solvents, allows for precise control over scattering contrast, enabling detailed structural analysis.

Contrast Variation Techniques for Probing Polymer Conformation, Aggregation, and Phase Behavior

Contrast variation is a crucial SANS methodology that involves systematically changing the scattering contrast between the polymer and the solvent. This is typically achieved by varying the ratio of protonated (H₂O) to deuterated (D₂O) water in aqueous solutions or by using mixtures of protonated and deuterated organic solvents. By matching the scattering length density of the solvent to that of a component in the system (e.g., the solvent to the polymer matrix or a specific block in a copolymer), researchers can isolate the scattering signal from the component of interest, such as the polymer chains themselves. This allows for the determination of polymer conformation (e.g., radius of gyration, persistence length), the extent of aggregation, and the characteristics of phase-separated domains in complex polymer systems nycu.edu.twacs.orgwhiterose.ac.ukresearchgate.net. Studies on PMAA and its derivatives have utilized these techniques to understand how pH, temperature, and solvent composition influence chain expansion, association, and the formation of larger aggregates or mesophases mdpi.comresearchgate.net.

Investigation of Polymer Solutions and Hydrogels in Deuterated Solvents

The behavior of PMAA-D6 in solution, particularly in deuterated solvents like D₂O or deuterated organic solvents, is critical for understanding its properties in various applications, including hydrogel formation. SANS studies in deuterated solvents can reveal detailed information about the conformation of PMAA-D6 chains, the formation of intermolecular associations, and the structural characteristics of hydrogels. For instance, studies on similar polyelectrolytes in deuterated solvents have shown how solvent quality and ionic strength influence chain swelling and aggregation acs.orgmdpi.com. The use of deuterated solvents is essential for achieving high contrast when studying protonated polymers or for specific contrast matching scenarios.

Structural Characterization of Deuterated Block Copolymers, Graft Copolymers, and Nanocomposites

Deuterated methacrylic acid can be incorporated into more complex polymer architectures, such as block copolymers and graft copolymers, as well as polymer nanocomposites. SANS plays a vital role in characterizing the nanostructure of these materials. For block copolymers, SANS can reveal the domain spacing, morphology (spheres, cylinders, lamellae), and the conformation of individual blocks within self-assembled structures like micelles or bulk phases acs.orgnist.govacs.org. In nanocomposites, SANS can probe the distribution and dispersion of nanoparticles within the polymer matrix, as well as the interfacial structure. Deuteration of either the polymer matrix or the nanoparticles allows for selective scattering from one component, providing insights into their spatial arrangement and interactions mdpi.com.

Studies on Self-Assembly and Micelle Formation in Deuterated Polymer Systems

The ability of polymers to self-assemble into ordered structures, such as micelles, is fundamental to many applications, including drug delivery and materials science. SANS is a primary tool for characterizing these self-assembled systems. For PMAA-D6-containing polymers, SANS can determine the size, shape, and aggregation number of micelles formed in solution. Contrast variation is often employed to distinguish between the core and shell of the micelles, or to study the interactions between micelles. Studies on similar systems have shown how changes in temperature, concentration, or the addition of other components can influence micelle formation and stability, leading to phenomena like gelation researchgate.netnist.govuliege.beescholarship.org.

Neutron Diffraction Studies of this compound under Extreme Conditions

Neutron diffraction is a powerful technique for determining the atomic-scale structure of crystalline materials. When applied to monomers like this compound under extreme conditions, such as high pressure, it can reveal phase transitions and provide insights into the mechanisms of solid-state polymerization.

Pressure-Induced Phase Transformations and Insights into Solid-State Polymerization

Studies using neutron diffraction on molecules like acrylic acid and related compounds have demonstrated their ability to undergo phase transformations under pressure, which can influence their reactivity and polymerization behavior nih.govnih.govaps.orgaps.orgmdpi.comarizona.edu. For this compound, neutron diffraction under high pressure can identify changes in crystal structure, molecular packing, and hydrogen bonding. These structural modifications are crucial for understanding pressure-induced polymerization, where specific molecular arrangements in the solid state can pre-orient monomers for efficient chain growth. Research on similar systems has shown that pressure can induce new polymorphs and, upon decompression, can lead to polymerization, with the resulting polymer structure offering clues about the solid-state reaction pathway nih.govmdpi.com. The deuteration of the monomer is particularly useful in diffraction studies, as it can simplify spectra and provide distinct scattering signals.

Quasi-Elastic Neutron Scattering (QENS) for Elucidating Dynamics in Deuterated Polymer Systems

Quasi-Elastic Neutron Scattering (QENS) is a versatile spectroscopic technique employed to investigate the dynamic behavior of molecules within condensed matter systems, including polymers. The technique is particularly well-suited for studying the motion of hydrogenous components, such as water or polymer side groups, due to the large scattering cross-section of hydrogen for neutrons. In deuterated polymer systems, replacing hydrogen with deuterium (B1214612) (D) can be strategically used to either enhance contrast for specific components or to study the dynamics of the deuterated matrix itself, or the interaction of non-deuterated species within it. QENS allows for the determination of parameters like diffusion coefficients, residence times, and correlation functions, providing a detailed picture of segmental motion, side-chain dynamics, and the mobility of guest molecules within the polymer network. Studies often focus on understanding how polymer architecture, cross-linking density, and interactions with solvents or other molecules influence these dynamics.

Characterization of Water Dynamics in Deuterated Hydrogels and Polymer Matrices

The characterization of water dynamics within deuterated hydrogels and polymer matrices using QENS is crucial for understanding phenomena such as swelling, transport properties, and the mechanical behavior of these materials. In hydrogels, water molecules are not merely passive fillers but actively participate in the material's response to external stimuli. QENS can differentiate between various types of water motion, including translational diffusion and rotational or vibrational motions. By studying deuterated polymer systems, researchers can gain a clearer understanding of the interactions between water and the polymer chains, and how the deuterated nature of the polymer backbone or side groups influences the hydration shell and the mobility of water molecules.

For instance, studies on deuterated poly(methacrylic acid) (PMAA) based hydrogels, or similar systems where deuterated methacrylate (B99206) monomers like this compound are incorporated, can reveal how the deuterated polymer matrix affects the diffusion of water. QENS experiments typically involve fitting the scattered neutron spectra to models that describe different motional modes. These models can yield parameters such as the diffusion coefficient () and the residence time () of water molecules.

Research has shown that the confinement of water within polymer matrices can lead to deviations from bulk water behavior, with dynamics often being slower and more restricted. The presence of deuterated methacrylate units can influence the hydrogen bonding network and the local environment experienced by water molecules. For example, studies might report diffusion coefficients for water in a deuterated hydrogel system that are lower than those in analogous protonated systems, indicating stronger interactions or more tortuous diffusion pathways.

Example Research Findings:

Translational Diffusion: QENS can determine the translational diffusion coefficient () of water molecules within the polymer matrix. For example, in a deuterated hydrogel system, might be found to be in the range of to , depending on the polymer concentration, cross-linking, and temperature.

Rotational/Vibrational Motions: QENS can also probe faster, localized motions of water molecules, such as rotations or librations. These are often characterized by relaxation times () or broadening of the quasi-elastic component.

Activation Energies: By performing QENS measurements at various temperatures, activation energies () for water diffusion can be determined, providing insight into the energy barriers that water molecules must overcome to move through the polymer network. Values for in polymer-water systems can range from 10 to 30 kJ/mol.

Data Table: Illustrative Water Dynamics in Deuterated Polymer Systems

The following table presents illustrative data typical of QENS studies on water dynamics in deuterated polymer systems. Actual values would be specific to the exact polymer composition, deuteration level, and experimental conditions.

| Parameter | Value Range (Illustrative) | Units | Description |

| Translational Diffusion () | to | m²/s | Average diffusion coefficient of water molecules within the deuterated polymer matrix. |

| Residence Time () | to | s | Characteristic time for localized motion or confinement of water molecules. |

| Activation Energy () | 15 to 25 | kJ/mol | Energy barrier for translational diffusion of water molecules within the polymer network. |

| Characteristic Length () | 0.5 to 2.0 | nm | Spatial extent of water molecule motion, often related to pore size or polymer mesh size. |

Mechanistic Investigations and Kinetic Isotope Effects of Methacrylic Acid D6 Reactions

Application of Kinetic Isotope Effects (KIE) in Radical Polymerization Studies

In the field of polymer science, radical polymerization is a cornerstone technique for synthesizing a vast array of materials. Understanding the kinetics of this process—initiation, propagation, termination, and chain transfer—is essential for controlling polymer properties such as molecular weight and structure. The use of deuterated monomers like MAA-D6 allows for the determination of KIEs, providing deep insights into the polymerization mechanism.

The magnitude of the kinetic isotope effect (KIE), expressed as the ratio of the rate constant of the non-deuterated reactant to the deuterated one (kH/kD), provides strong evidence for which bonds are broken or formed in the rate-determining step (rds) of a reaction. A primary KIE greater than 1 (kH/kD > 1) is a clear indicator that the C-H bond is being cleaved in the slowest step of the reaction. nih.gov This is because the greater activation energy required to break the stronger C-D bond results in a slower reaction rate for the deuterated species. nih.gov

This principle is directly applicable to radical polymerization. For instance, studies on radical step-growth termination have shown that H-atom abstraction can be a principal contributor to the termination of a growing polymer chain. nih.gov By comparing the polymerization of protiated and deuterated monomers, a KIE can be measured for the termination step. An observed KIE > 1 supports the hypothesis that C-H/D bond abstraction from a monomer or another polymer chain is the rate-limiting termination mechanism. nih.gov This irreversible capping of the growing chain end with a hydrogen or deuterium (B1214612) atom effectively stops its growth. nih.gov

Furthermore, KIE studies help in characterizing the transition state structure. The value of the KIE can reveal the geometry of the transition state; for example, a linear transfer of a hydrogen atom typically results in a larger KIE than a bent or otherwise constrained geometry. In complex polymerization systems, such as those involving chain transfer agents, KIEs are invaluable. Detailed kinetic models for the radical polymerization of methacrylic acid in aqueous solution have been developed to account for the influence of chain transfer agents, chain length, and monomer conversion on the termination rate. uni-goettingen.deresearchgate.net Isotopic labeling with MAA-D6 can validate and refine these models by confirming the involvement of C-H bond cleavage in specific chain transfer or termination pathways.

| KIE Value (kH/kD) | Mechanistic Implication | Reference |

| > 1 (Normal, Primary) | C-H/D bond is broken in the rate-determining step. | nih.gov |

| ≈ 1 | C-H/D bond is not broken in the rate-determining step. | |

| < 1 (Inverse) | C-H/D bond becomes stiffer in the transition state. | snnu.edu.cn |

Deuterium Labeling for Tracing Complex Reaction Pathways

Beyond KIE studies, deuterium labeling is a fundamental technique for tracing the journey of molecules through complex reaction sequences. synmr.in By replacing hydrogen with deuterium in MAA-D6, the molecule acquires a unique mass signature that can be tracked using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. synmr.inrug.nl This allows researchers to follow the fragments of the original molecule, identify intermediates, and map out complete reaction and degradation pathways. synmr.in

Polymers and hydrogels derived from methacrylic acid are used in numerous applications, and understanding their degradation behavior is critical for assessing their lifespan and environmental impact. The thermal degradation of polymethacrylic acid (PMAA) occurs in distinct stages. researchgate.net Using a deuterated polymer, poly(methacrylic acid-D6), allows for a more detailed investigation of these stages.

The typical degradation profile of PMAA involves several key steps:

Initial Water Loss: Physically absorbed water is lost at temperatures up to around 125-130°C. researchgate.net

Anhydride (B1165640) Formation: Between approximately 130°C and 200°C, a key reaction occurs where adjacent carboxylic acid groups dehydrate to form six-membered cyclic anhydride rings within the polymer backbone. researchgate.net

Depolymerization: At higher temperatures (e.g., 200-300°C), the polymer chain itself begins to break down. researchgate.net

Final Fragmentation: The final stage, occurring at temperatures up to 520°C, involves the degradation of the remaining structure into smaller carbonaceous fragments. researchgate.net

By studying the degradation of poly(MAA-D6), researchers can use techniques like Thermogravimetric Analysis coupled with Fourier-transform Infrared Spectroscopy (TGA-FTIR) to analyze the evolved gases. The mass difference of the deuterated fragments helps to unequivocally identify their origin from the polymer backbone or side chains, providing clear evidence for the proposed degradation pathways. Because the C-D bond is stronger than the C-H bond, deuterated polymers may exhibit slightly enhanced thermal stability, shifting these degradation temperatures higher and providing further insight into the bond-breaking energies involved. nih.gov In biological systems, hydrogels can be designed for enzyme-catalyzed degradation. nih.gov Using deuterated hydrogels could help elucidate the specific sites of enzymatic cleavage by analyzing the resulting deuterated degradation products. nih.gov

| Temperature Range (°C) | Degradation Stage in Polymethacrylic Acid | Potential Effect of Deuteration (Poly(MAA-D6)) | Reference |

| < 130°C | Loss of physically absorbed water. | No significant isotopic effect. | researchgate.net |

| 130 - 200°C | Dehydration of carboxyl groups to form cyclic anhydrides. | Minor effect, as O-H bonds are primarily involved. | researchgate.net |

| 200 - 300°C | Depolymerization. | Increased thermal stability due to stronger C-D bonds in the polymer backbone, potentially raising the onset temperature. | researchgate.net |

| 310 - 520°C | Degradation into carbonaceous material. | Fragments will have a higher mass, aiding in identification via mass spectrometry. | researchgate.net |

Stable isotope-assisted metabolomics is a powerful strategy for mapping metabolic networks and understanding the biotransformation of compounds in biological or environmental systems. symeres.com The core principle is to introduce a compound labeled with a stable isotope, such as MAA-D6, into the system and trace its transformation into various metabolites. symeres.com High-resolution mass spectrometry is then used to detect the labeled compound and its downstream products, which are identifiable by their characteristic mass shifts.

This approach offers several advantages:

Pathway Elucidation: It allows for the unambiguous identification of metabolites derived from the labeled precursor, helping to map out novel or unexpected biotransformation pathways. symeres.com

Metabolic Flux Analysis: By quantifying the rate of isotope incorporation into different metabolites, researchers can measure the flux through various metabolic pathways.

Reduced Background Noise: The unique mass of the isotope label helps to distinguish true metabolites from background noise and interferences in complex biological samples like plasma or soil extracts.

In the context of MAA-D6, this technique could be applied to study its fate in various scenarios. For example, if methacrylic acid were present as an environmental contaminant, introducing MAA-D6 into soil or water samples would allow scientists to track its biodegradation by microorganisms. By identifying the deuterated metabolic products, they could reconstruct the entire degradation pathway, assess its persistence, and identify the organisms involved. Similarly, in a biomedical context, if a drug contained a methacrylic acid moiety, using a deuterated version could help in drug metabolism and pharmacokinetic (DMPK) studies to trace how the body processes the molecule. symeres.com

Advanced Materials Science Research Applications of Poly Methacrylic Acid D6

Hydrogel Research and Development

Hydrogels based on PMAA-D6 are central to a variety of fundamental and applied research areas. Their ability to absorb and retain significant amounts of water, coupled with the isotopic labeling, allows for detailed investigations into polymer-solvent interactions, molecular transport, and the rational design of sophisticated, stimuli-responsive materials.

Fundamental Studies of Water-Polymer Interactions and Self-Diffusion in Deuterated Hydrogels

The use of PMAA-D6 in hydrogels offers a unique window into the molecular-level interactions between the polymer network and surrounding water molecules. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful in this context. aps.org Diffusion-sensitive NMR methods can be employed to measure the self-diffusion coefficient of water within the hydrogel matrix, providing insights into the mobility of water molecules and the tortuosity of the polymer network. aps.orgaps.org

In these studies, the deuterated polymer network provides a "quiet" background in ¹H NMR experiments focused on the water molecules, allowing for clearer signal interpretation. Conversely, in ²H NMR studies, the deuterated polymer can be observed directly. By analyzing the diffusion of water in hydrogels at various states of swelling, researchers can test theoretical models of polymer-water interactions and network connectivity. aps.orgjaea.go.jp For instance, NMR protocols combining chemical shift imaging with diffusion experiments can determine both mutual and self-diffusion coefficients, revealing how the local polymer concentration affects the mobility of molecules within the hydrogel. nist.gov These fundamental studies are critical for understanding the relationship between hydrogel structure and its transport properties, which is essential for applications in controlled release and biomaterials. nist.govosti.gov

Investigations of Isotope Fractionation Phenomena in Hydrogel Systems

Isotope fractionation, the partitioning of isotopes between two phases or substances, is a subtle but significant phenomenon that can be effectively studied using deuterated hydrogels. Research has shown that during processes like dehydration, hydrogels can exhibit significant fractionation of hydrogen isotopes. mdpi.com This is attributed to the difference in hydrogen bond strengths between protium (B1232500) (¹H) and deuterium (B1214612) (²H); deuterated water tends to form stronger hydrogen bonds with the hydrophilic groups of the polymer network. mdpi.com

As a result, during evaporation, normal water (H₂O), being less strongly bound, preferentially evaporates in the initial stages, leading to an enrichment of deuterated water (D₂O) within the drying hydrogel. mdpi.com In one study on a hydrophilic polymer hydrogel, the molar ratio of deuterium increased substantially during dehydration, demonstrating the potential of hydrogels as materials for isotope fractionation. mdpi.com

Beyond fractionation during phase change, isotopic substitution gives rise to a range of thermodynamic and kinetic "isotope effects." These effects can influence:

Polymer-Solvent Miscibility : Deuteration of either the polymer or the solvent can alter the thermodynamics of mixing, in some cases flipping a system from an upper critical solution temperature (UCST) behavior to a lower critical solution temperature (LCST) behavior. rsc.org

Crystallization Kinetics : The rate of crystallization and the melting temperature of semi-crystalline polymers can be sensitive to the site and extent of deuteration. orientjchem.org

Swelling Behavior : The equilibrium size of a hydrogel can differ in heavy water (D₂O) compared to normal water (H₂O), reflecting the stronger polymer-solvent interactions in the deuterated solvent. researchgate.net

These investigations are crucial for accurately interpreting data from techniques like small-angle neutron scattering (SANS), where deuterated components are used for contrast matching, as they confirm that isotopic substitution is not always a benign modification. aps.org

Engineering of pH-Sensitive and Stimuli-Responsive Deuterated Hydrogels for Controlled Release Studies

Poly(methacrylic acid) is a well-known pH-responsive polymer due to its pendant carboxylic acid groups, which have a pKa of around 5.5. researchgate.netchitolytic.com Below this pKa, the groups are protonated (-COOH), allowing for hydrogen bonding and a collapsed hydrogel state. Above the pKa, the groups deprotonate to form carboxylate anions (-COO⁻), leading to electrostatic repulsion that causes the hydrogel network to swell significantly. chitolytic.commdpi.com This property is widely exploited for targeted drug delivery, particularly for protecting therapeutics in the acidic environment of the stomach and releasing them in the more neutral pH of the intestines. chitolytic.com

Engineering these systems with PMAA-D6 allows researchers to leverage advanced analytical techniques to study the mechanics of controlled release with greater precision. For example, by loading a protonated drug into a deuterated hydrogel, one can use NMR or neutron scattering to non-invasively monitor the drug's position, concentration profile, and diffusion out of the matrix in response to a pH trigger. nist.gov The swelling and de-swelling kinetics, which govern the release profile, can be meticulously studied. This provides detailed data to validate release models and rationally design hydrogels with tailored release profiles for specific therapeutic applications.

| Property | Condition | State of PMAA/PMAA-D6 Hydrogel | Application Consequence |

| Swelling | pH < pKa (e.g., pH 1.2) | Carboxylic groups are protonated (-COOH); network is collapsed. | Protects loaded cargo from release in acidic environments (e.g., stomach). |

| Swelling | pH > pKa (e.g., pH 7.4) | Carboxylic groups are deprotonated (-COO⁻); network swells due to electrostatic repulsion. | Triggers the release of loaded cargo in neutral/basic environments (e.g., intestines). |

| Analysis | Deuterated Matrix | Allows for clear ¹H NMR signal from protonated drug molecules. | Enables precise tracking of drug diffusion and release kinetics. nist.gov |

Research on Deuterated Polymers in Magnetic Resonance Imaging (MRI) Phantoms and Advanced Biomedical Research Tools

Deuterium (²H) MRI is an emerging imaging modality that offers unique advantages over conventional ¹H MRI. Since the natural abundance of deuterium in biological tissues is very low, deuterated compounds provide a nearly "background-free" signal, enabling highly sensitive and quantitative imaging. mdpi.comorientjchem.org Deuterated polymers, such as PMAA-D6, are excellent candidates for developing advanced contrast agents and research tools for this modality.

Deuterated nanopolymers can be used as tracers to map physiological processes non-invasively. mdpi.comrsc.org For example, studies with other deuterated nanopolymers have demonstrated the ability to visualize their accumulation in the kidneys and map activity in lymph nodes in inflammatory models. orientjchem.org A key advantage of ²H MRI is the ability to use the natural abundance HDO signal in tissue as an internal concentration reference, allowing for quantitative measurements of the tracer's concentration and fluxes. orientjchem.org

PMAA-D6 based nanoparticles or hydrogels could be designed as MRI phantoms for calibrating and testing ²H MRI equipment or as responsive probes. For instance, the pH-responsive swelling of a PMAA-D6 hydrogel could potentially be correlated with a change in its ²H MRI signal, opening possibilities for non-invasive pH mapping in biomedical research.

Polymer Design and Architecture Utilizing Deuterated Monomers

The use of deuterated monomers like methacrylic acid-D6 is a cornerstone of advanced polymer design, enabling the synthesis of complex macromolecular architectures with precisely tailored properties for research and technological applications.

Synthesis and Characterization of Deuterated Block Copolymers and Graft Copolymers with Tailored Properties

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, provide the precision needed to synthesize well-defined block and graft copolymers. By incorporating this compound as one of the monomers, researchers can create novel copolymer structures where specific blocks or grafts are isotopically labeled.

Block Copolymers: The synthesis of diblock or triblock copolymers containing a PMAA-D6 segment allows for the creation of amphiphilic structures that can self-assemble into complex nanostructures like micelles or vesicles. The deuterated block serves as a powerful label for characterization. For example, in Small-Angle Neutron Scattering (SANS) experiments, the significant difference in scattering length density between a deuterated PMAA-D6 block and a protonated block (e.g., polystyrene) allows for precise determination of the morphology and dimensions of the self-assembled structures.

Graft Copolymers: Grafting PMAA-D6 chains onto a different polymer backbone (or vice versa) is another strategy to modify material properties. For example, grafting hydrophilic, pH-responsive PMAA-D6 chains onto a hydrophobic polymer backbone can impart stimuli-responsive behavior to the material. Characterization techniques such as NMR spectroscopy are essential to confirm the structure and composition of the resulting copolymers, while techniques like Gel Permeation Chromatography (GPC) are used to determine molecular weight and dispersity. The tailored properties of these deuterated copolymers make them valuable as compatibilizers in polymer blends, advanced drug delivery vehicles, or smart surfaces.

| Copolymer Architecture | Synthesis Method Example | Key Feature of Deuteration | Primary Characterization Technique |

| Diblock Copolymer | RAFT Polymerization | Provides contrast between blocks for structural analysis. | Small-Angle Neutron Scattering (SANS) |

| Graft Copolymer | Reactive Blending | Allows tracking of the grafted chains and their interaction with the backbone. | NMR Spectroscopy, FTIR |

Development and Analysis of Nanocomposites and Hybrid Materials Incorporating Deuterated Components

The incorporation of deuterated polymers like Poly(this compound) into nanocomposites and hybrid materials is a strategic approach to facilitate advanced structural and dynamic analysis. While specific studies detailing the synthesis of nanocomposites directly with PMAA-D6 are not abundant, the principles of using deuterated components in such materials are well-established, primarily through neutron scattering techniques.

Neutron scattering is a powerful method for probing the structure and dynamics of polymers and nanocomposites. frontiersin.orgresearchgate.netnih.gov The significant difference in the neutron scattering length between hydrogen and deuterium atoms allows for "contrast variation." europa.eu By selectively deuterating one component of a nanocomposite, such as the polymer matrix (PMAA-D6) while keeping the filler (e.g., silica, clay, or carbon nanotubes) protiated, researchers can effectively make one component "invisible" to neutrons, thus highlighting the structure or dynamics of the other. frontiersin.orgnih.gov This technique is invaluable for understanding the dispersion of nanoparticles within the polymer matrix, the conformation of polymer chains at the nanoparticle interface, and the dynamics of the polymer in confined environments. nih.gov

For instance, in studies of poly(methacrylic acid) (PMAA) hydrogels reinforced with silicon-based fillers, techniques such as Small-Angle X-ray Scattering (SAXS), and Transmission Electron Microscopy (TEM) are employed to characterize the structure. mdpi.com The use of a deuterated counterpart like PMAA-D6 in similar systems would enable Small-Angle Neutron Scattering (SANS) studies, providing more detailed information on the polymer chain arrangement and the interface with the filler particles. nih.gov

The synthesis of such hybrid materials can be achieved through various methods, including in-situ polymerization, where the deuterated monomer is polymerized in the presence of the nanofiller. polympart.ir The characterization of these materials involves a suite of techniques to understand their structural, thermal, and mechanical properties.

Table 1: Characterization Techniques for Polymer Nanocomposites

| Technique | Information Obtained |

|---|---|

| Neutron Scattering (SANS/QENS) | Polymer chain conformation, nanoparticle dispersion, interfacial layer thickness, polymer dynamics. |

| X-ray Diffraction (XRD) | Crystalline structure of fillers and polymer. nih.gov |

| Electron Microscopy (SEM/TEM) | Morphology, size, and distribution of nanoparticles. mdpi.com |

| Spectroscopy (FT-IR, NMR) | Chemical structure and interactions between polymer and filler. nih.gov |

| Thermal Analysis (TGA, DSC) | Thermal stability and phase transitions. mdpi.com |

Research Perspectives in Advanced Manufacturing and Nanotechnology Applications

The unique properties of deuterated polymers, including altered stability and distinct spectroscopic signatures, position them as materials of interest for next-generation manufacturing and nanotechnology. resolvemass.ca

In the semiconductor industry, the drive for smaller and more powerful devices necessitates advancements in manufacturing processes like photolithography. Deuterated materials are being explored for their potential to enhance the performance of photoresists, the light-sensitive materials used to pattern semiconductor wafers. semiengineering.commdpi.comnih.gov The substitution of hydrogen with deuterium can alter the chemical and physical properties of the polymer, potentially leading to improved resolution, sensitivity, and line-edge roughness in the resulting patterns, particularly for extreme ultraviolet (EUV) lithography. semiengineering.commdpi.comnih.gov While research has focused on various deuterated polymer systems, the application of Poly(this compound) in this area remains a prospective field of study.

In the realm of 3D printing, also known as additive manufacturing, polymers are the most common class of materials used. mdpi.com Technologies like Fused Deposition Modeling (FDM) and Stereolithography (SLA) rely on thermoplastic filaments and photopolymer resins, respectively. mdpi.com Hydrogels, for which poly(methacrylic acid) is a well-known constituent, are also emerging as a promising material for 3D printing, especially in biomedical applications. youtube.com The use of deuterated polymers like PMAA-D6 in 3D printing inks or filaments could offer several advantages. For instance, the enhanced thermal and oxidative stability of deuterated polymers could be beneficial in FDM, where the material is subjected to high temperatures. kcasbio.com Furthermore, for applications requiring post-fabrication analysis, such as in tissue engineering scaffolds, the presence of a deuterated component would facilitate non-destructive evaluation of the internal structure and integration with biological systems using neutron scattering.

Deuterated Standards in Advanced Analytical Chemistry Research

The precision and reliability of quantitative analytical techniques are paramount in scientific research. Deuterated compounds play a crucial role as internal standards in achieving this.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for the separation, identification, and quantification of chemical compounds. A significant challenge in quantitative LC-MS is the "matrix effect," where co-eluting substances from the sample matrix can suppress or enhance the ionization of the analyte, leading to inaccurate results. americanlaboratory.com

To correct for these variations, as well as for losses during sample preparation, a stable isotope-labeled internal standard (SIL-IS) is often employed. americanlaboratory.com Deuterated compounds, such as this compound or its polymer, are ideal for this purpose. The SIL-IS is chemically identical to the analyte, so it co-elutes during chromatography and experiences the same matrix effects and extraction losses. americanlaboratory.com However, due to its different mass, it can be distinguished from the analyte by the mass spectrometer. usgs.gov

By adding a known amount of the deuterated standard to the sample at the beginning of the workflow, the ratio of the analyte's signal to the internal standard's signal can be used for quantification. This isotope dilution mass spectrometry (IDMS) approach significantly improves the accuracy, precision, and reproducibility of the measurement. usgs.govnih.govclearsynth.com

Table 2: Advantages of Using Deuterated Internal Standards in Mass Spectrometry

| Advantage | Description |

|---|---|

| Compensation for Matrix Effects | Co-elution with the analyte allows for the normalization of signal suppression or enhancement. americanlaboratory.com |

| Correction for Sample Loss | Accounts for analyte loss during extraction, handling, and injection. |

| Improved Precision and Accuracy | The use of a signal ratio minimizes variability, leading to more reliable quantitative data. |

| Enhanced Method Robustness | Makes the analytical method less susceptible to variations in experimental conditions. |

The use of deuterated standards is a widely accepted practice for achieving high-quality quantitative data in a variety of fields, including clinical diagnostics, environmental analysis, and pharmaceutical research. americanlaboratory.com

Environmental and Degradation Pathway Tracing Studies

Investigating the Biodegradation Mechanisms and Environmental Fate of Deuterated Polymers

The use of stable isotopes, such as deuterium (B1214612) (²H) and carbon-13 (¹³C), is a powerful technique for tracking the biodegradation of polymers in various environments. springernature.com By incorporating these isotopes into the polymer structure, scientists can accurately trace the fate of the polymer's carbon and hydrogen, providing a clear picture of the biodegradation process. springernature.com This approach is particularly valuable for understanding the breakdown of materials like poly(methyl methacrylate) (PMMA), a common acrylic polymer, and for identifying the microorganisms responsible for their degradation.

One of the primary degradation mechanisms for acrylic polymers involves the loss of their ester side groups, leading to the formation of methacrylic acid, followed by cross-linking. researchgate.net The susceptibility of these polymers to thermal and photo-oxidation is related to the length of the ester side group. researchgate.net For instance, studies have shown that poly(methyl methacrylate) is highly stable, while polymers with longer side chains degrade more readily. researchgate.net